Aspochalasin K
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Overview
Description
The compound identified by the Unique Ingredient Identifier (UNII) “Aspochalasin K” is a chemical substance registered in the FDA’s Global Substance Registration System. This identifier is used to ensure efficient and accurate exchange of information on substances throughout their regulatory life cycle .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for compounds like Aspochalasin K usually involve large-scale chemical reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize costs. Techniques such as chemical vapor deposition, thermal vapor deposition, and roll-to-roll fabrication are commonly used in the production of high-quality chemical compounds .
Chemical Reactions Analysis
Types of Reactions
Aspochalasin K, like many organic compounds, can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another and can be facilitated by reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Acetone, ethanol, water.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Aspochalasin K has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Mechanism of Action
The mechanism of action of Aspochalasin K involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Aspochalasin K include:
Tranexamic acid: An antifibrinolytic agent used to reduce or prevent hemorrhagic episodes.
Bifonazole: An imidazole antifungal drug used in the treatment of fungal infections.
Uniqueness
This compound is unique in its specific chemical structure and properties, which may confer distinct advantages in certain applications. For example, its specific interactions with molecular targets may make it more effective in certain therapeutic or industrial contexts compared to similar compounds.
Properties
Molecular Formula |
C25H39NO5 |
---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
(1S,9E,11S,14S,15R,16S)-4,6-dihydroxy-5-methoxy-9,13,14-trimethyl-16-(2-methylpropyl)-17-azatricyclo[9.7.0.01,15]octadeca-9,12-diene-2,18-dione |
InChI |
InChI=1S/C25H39NO5/c1-13(2)9-18-22-16(5)15(4)11-17-10-14(3)7-8-19(27)23(31-6)20(28)12-21(29)25(17,22)24(30)26-18/h10-11,13,16-20,22-23,27-28H,7-9,12H2,1-6H3,(H,26,30)/b14-10+/t16-,17+,18+,19?,20?,22+,23?,25-/m1/s1 |
InChI Key |
VDFBOYQHOXIVOC-ZVMWUMDVSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2[C@@H](NC(=O)[C@@]23[C@@H](/C=C(/CCC(C(C(CC3=O)O)OC)O)\C)C=C1C)CC(C)C |
Canonical SMILES |
CC1C2C(NC(=O)C23C(C=C(CCC(C(C(CC3=O)O)OC)O)C)C=C1C)CC(C)C |
Synonyms |
aspochalasin K |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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